Trk-IN-11 has been synthesized through a series of chemical reactions involving pyrazolo[4,3-c]pyridine derivatives. It falls under the classification of small molecule inhibitors and is part of a broader category of targeted cancer therapies that focus on specific genetic alterations within tumors. Its potential applications span various malignancies characterized by NTRK fusions, making it a significant candidate for precision medicine approaches in oncology.
The synthesis of Trk-IN-11 involves several key steps:
The synthesis process has been documented with detailed spectroscopic characterization techniques including nuclear magnetic resonance (NMR) and mass spectrometry to confirm the structure of Trk-IN-11 and its intermediates .
Trk-IN-11 features a complex molecular structure characterized by a pyrazolo[4,3-c]pyridine core. The molecular formula is C11H10N4O2, and its molecular weight is approximately 230 g/mol. Key structural data includes:
Trk-IN-11 undergoes several chemical reactions that contribute to its biological activity:
Trk-IN-11 functions primarily by inhibiting the phosphorylation activity of neurotrophic tropomyosin receptor kinases. Upon binding to these receptors:
Trk-IN-11 exhibits distinct physical properties:
Chemical properties include stability under standard laboratory conditions but may require specific storage conditions to maintain efficacy over time .
Trk-IN-11 holds promise for various scientific applications:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7